molecular formula C25H29NO6 B613553 Fmoc-Asp(Ompe)-OH CAS No. 180675-08-5

Fmoc-Asp(Ompe)-OH

Cat. No.: B613553
CAS No.: 180675-08-5
M. Wt: 439.51
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(Ompe)-OH: is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an Ompe (2-methoxy-4-methylphenyl) ester. This compound is primarily used in solid-phase peptide synthesis (SPPS) to reduce aspartimide formation, a common side reaction in peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-Asp(Ompe)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of other amino acids and in energy production through the citric acid cycle.

Mode of Action

This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This compound is used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction

Biochemical Analysis

Biochemical Properties

Fmoc-Asp(Ompe)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound’s ability to reduce aspartimide formation is attributed to its interaction with the enzymes and proteins that catalyze peptide bond formation. This interaction ensures the stability and integrity of the synthesized peptides, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis. By reducing aspartimide formation, this compound ensures the production of high-quality peptides, which in turn affects cellular processes that rely on these peptides for proper function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The compound binds to specific enzymes and proteins, inhibiting the formation of aspartimide and promoting the formation of stable peptide bonds. This interaction is crucial for the efficient synthesis of peptides, as it prevents unwanted side reactions and ensures the integrity of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to maintain its effectiveness in reducing aspartimide formation over extended periods. Like all chemical compounds, this compound may degrade over time, potentially affecting its ability to modulate peptide synthesis. Long-term studies have shown that the compound remains effective in reducing aspartimide formation, ensuring the production of high-quality peptides in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively reduces aspartimide formation without causing any adverse effects. At higher doses, this compound may exhibit toxic effects, potentially impacting the overall health of the animal models. It is crucial to determine the appropriate dosage to ensure the compound’s effectiveness while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. By reducing aspartimide formation, this compound ensures the efficient synthesis of peptides, which are essential for various metabolic processes. The compound’s impact on metabolic flux and metabolite levels is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in areas where peptide synthesis occurs. The compound’s ability to reduce aspartimide formation is dependent on its effective transport and distribution within the cellular environment .

Subcellular Localization

This compound is localized in specific subcellular compartments where peptide synthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound is directed to the appropriate compartments, where it can effectively modulate peptide synthesis and reduce aspartimide formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Ompe)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group and the esterification of the carboxyl group with the Ompe group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group through a reaction with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Esterification of the Carboxyl Group: The carboxyl group is esterified with the Ompe group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Asp(Ompe)-OH can undergo oxidation reactions, particularly at the methoxy group of the Ompe ester.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Bases such as piperidine are commonly used to remove the Fmoc group.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Asp(Ompe)-OH is widely used in the synthesis of peptides and proteins. Its ability to reduce aspartimide formation makes it valuable in the production of high-purity peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development, particularly in the design of peptide-based therapeutics .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in SPPS allows for the efficient and scalable synthesis of complex peptides .

Comparison with Similar Compounds

    Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester instead of the Ompe ester. It is also used in SPPS but is more prone to aspartimide formation.

    Fmoc-Glu(OMpe)-OH: A similar compound where glutamic acid is used instead of aspartic acid. .

Uniqueness: Fmoc-Asp(Ompe)-OH is unique due to its ability to significantly reduce aspartimide formation compared to other derivatives like Fmoc-Asp(OtBu)-OH. This makes it particularly valuable in the synthesis of peptides where high purity is essential .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKUYKLHYQKPL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718532
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180675-08-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-asp(OMpe)-OH
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